Bilene-b

Description

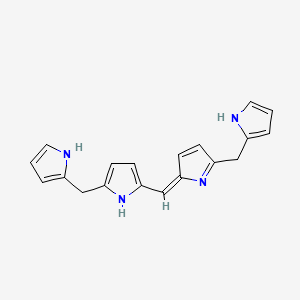

Structure

3D Structure

Properties

Molecular Formula |

C19H18N4 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(5E)-2-(1H-pyrrol-2-ylmethyl)-5-[[5-(1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]pyrrole |

InChI |

InChI=1S/C19H18N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-10,13,20-22H,11-12H2/b19-13+ |

InChI Key |

AWZAJKCMZKXLPZ-CPNJWEJPSA-N |

Isomeric SMILES |

C1=CNC(=C1)CC2=N/C(=C/C3=CC=C(N3)CC4=CC=CN4)/C=C2 |

Canonical SMILES |

C1=CNC(=C1)CC2=NC(=CC3=CC=C(N3)CC4=CC=CN4)C=C2 |

Synonyms |

b-Bilene |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving Bilene B

Mechanistic Studies of Oxidative Cyclization of Bilene-b to Porphyrins

The direct oxidative cyclization of b-bilenes to porphyrins is a key transformation in porphyrin synthesis. While detailed mechanistic studies specifically on bilene-b are not extensively documented in publicly available literature, general principles from related tetrapyrrole cyclizations offer a framework for understanding this process. The reaction involves the formation of a C-C bond between the terminal pyrrole (B145914) rings of the bilene chain, followed by oxidation to achieve the aromatic porphyrin macrocycle.

In the broader context of porphyrin synthesis from open-chain tetrapyrroles, terminal groups at the 1 and 19 positions, such as methyl or formyl equivalent groups, play a crucial role in facilitating the ring closure. These groups are involved in the critical C1-C19 bond formation. The presence of terminal methyl groups, for instance, is common in the cyclization of related a,c-biladienes. In the case of bilene-b, which is often synthesized from precursors that ultimately determine its terminal substituents, the nature of these end groups dictates the specific conditions and reagents required for efficient cyclization.

The progression of the oxidative cyclization of a bilene-b would theoretically involve an initial conformational arrangement of the linear tetrapyrrole to bring the terminal rings into proximity. This is followed by a one-electron oxidation to generate a radical cation, which then undergoes intramolecular cyclization. Subsequent oxidation steps lead to the stable, aromatic porphyrin ring system. The specific oxidants used, such as metal salts, can influence the efficiency and outcome of the reaction.

The investigation of transition states and intermediates in such complex multi-step reactions often relies on a combination of spectroscopic techniques and computational modeling. For the oxidative cyclization of bilene-b, it is hypothesized that radical cations and other transient species are involved. Characterizing these short-lived intermediates is challenging but essential for a complete mechanistic understanding. Computational studies on related systems can provide valuable insights into the energy barriers and geometries of the transition states involved in the C-C bond formation and subsequent aromatization steps.

Bilene-b to a,c-Biladiene Transformation Pathways

A significant pathway in the chemistry of bilene-b involves its transformation into an a,c-biladiene, which then serves as a precursor to porphyrins and isoporphyrins. This transformation has been observed in the reaction of 1,19-di-unsubstituted b-bilene salts with α-ketoesters. beilstein-journals.orgnih.gov

For instance, the reaction of a specific b-bilene hydrochloride with methyl pyruvate (B1213749) in the presence of a trifluoroacetic acid catalyst has been shown to yield a stable a,c-biladiene bis-trifluoroacetate. This intermediate was successfully characterized, and its structure was confirmed by X-ray crystallography, providing concrete evidence for this transformation pathway.

| Compound | Description | Solvent | Absorption Maxima (λmax in nm) |

|---|---|---|---|

| b-Bilene Hydrochloride | Starting Material | CH2Cl2 | 448 |

| a,c-Biladiene bis-trifluoroacetate | Intermediate | CH2Cl2 | 443, 517 |

The a,c-biladiene salt intermediate, once formed from bilene-b, can be further transformed into isoporphyrins and porphyrins. beilstein-journals.orgnih.gov The treatment of the a,c-biladiene intermediate with a metal salt, such as zinc(II) acetate (B1210297), can lead to the formation of a metal complex. Subsequent oxidation of this complex, for example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can yield the corresponding isoporphyrin. beilstein-journals.orgnih.gov It is proposed that this reaction may proceed through a tautomeric form of the metal complex. beilstein-journals.orgnih.gov

The isoporphyrins generated from this pathway can, in some cases, be subsequently converted into the corresponding meso-substituted porphyrins, thus completing the transformation from bilene-b to a stable aromatic porphyrin system. beilstein-journals.orgnih.gov This pathway highlights the versatility of bilene-b as a precursor in porphyrin chemistry, capable of undergoing significant structural rearrangement to access different classes of tetrapyrrolic macrocycles.

| Reactant | Reagents | Product | Notes |

|---|---|---|---|

| a,c-Biladiene bis-trifluoroacetate | 1. Zinc(II) acetate 2. DDQ (oxidant) 3. Anion exchange | Isoporphyrin Chloride | High yield formation of the isoporphyrin. |

| Isoporphyrin | - | meso-substituted Porphyrin | Potential subsequent transformation. |

Influence of Reaction Conditions on Bilene-b Transformations

The conversion of Bilene-b to more complex macrocyclic structures, such as porphyrins and isoporphyrins, is not a spontaneous event but rather a carefully orchestrated process. The choice of solvent, the presence of specific co-reagents, and the introduction of various additives can dramatically alter the reaction kinetics, yield, and even the nature of the final product. Understanding these influences is paramount for the rational design of synthetic routes to a wide array of tetrapyrrolic compounds.

Solvent Effects on Reaction Outcomes

The solvent is not merely an inert medium for a reaction; it can actively participate in the chemical transformation by stabilizing intermediates, influencing transition states, and altering the solubility of reactants and products. In the context of Bilene-b transformations, the polarity and nature of the solvent play a pivotal role in the efficiency of cyclization reactions.

Research on the acid-catalyzed condensation of dipyrromethane-dicarbinol and dipyrromethane to form porphyrin, a reaction analogous to Bilene-b cyclization, highlights the significant impact of the solvent. A study utilizing trifluoroacetic acid (TFA) as a catalyst demonstrated that the yield of the resulting porphyrin varied considerably with the solvent used.

| Solvent | Porphyrin Yield (%) |

|---|---|

| Nitromethane (B149229) | 25 |

| Acetonitrile (B52724) | 22 |

| Dichloromethane (B109758) (CH2Cl2) | 18 |

| Chloroform (CHCl3) | 15 |

| Toluene (B28343) | 10 |

| Dimethylformamide (DMF) | 5 |

The data clearly indicates that polar aprotic solvents like nitromethane and acetonitrile facilitate higher yields of porphyrin. This is likely due to their ability to stabilize the charged intermediates and transition states that are characteristic of acid-catalyzed cyclization reactions. In contrast, less polar solvents such as toluene and the coordinating solvent DMF result in significantly lower yields.

Further investigations have explored the use of mixed-solvent systems to optimize porphyrin synthesis. One effective system employs a mixture of propionic acid, valeric acid, and m-nitrotoluene. In this case, the carboxylic acids act as both solvent and acid catalyst, while m-nitrotoluene serves a dual role as a co-solvent and an oxidizing agent, which is crucial for the final conversion of the porphyrinogen (B1241876) intermediate to the stable aromatic porphyrin.

Role of Co-reagents and Additives

The transformation of Bilene-b is not solely dependent on the solvent but is also critically influenced by the presence of specific co-reagents and additives. These substances can act as catalysts, reactants, or modifiers of the reaction environment, thereby directing the reaction towards a desired product.

A significant pathway in the chemistry of Bilene-b involves its reaction with α-ketoesters. The reaction of 1,19-di-unsubstituted b-bilene salts with α-ketoesters leads to the formation of isoporphyrins, which can subsequently be converted to porphyrins. This transformation proceeds through an a,c-biladiene salt intermediate. The use of b-bilene hydrochlorides as starting materials in these reactions has been shown to be particularly advantageous, leading to a substantial increase in the yield of the resulting metalloisoporphyrins.

| Bilene-b Intermediate | Product | Reported Yield (%) |

|---|---|---|

| Standard Bilene-b salt | Metalloisoporphyrin | ~6 |

| Bilene-b hydrochloride | Metalloisoporphyrin | up to 28 |

Theoretical Chemical Investigations of Bilene B

Computational Chemistry Approaches for Conformational Analysis of Bilene-b

Conformational analysis is a critical aspect of understanding a molecule's behavior, as different spatial arrangements can significantly influence its properties and reactivity libretexts.org. For flexible molecules like Bilene-b, with multiple rotatable bonds along its linear tetrapyrrolic structure, exploring the potential energy surface to identify stable conformers is essential. Computational chemistry approaches, such as molecular mechanics (MM) and quantum mechanics (QM) calculations, are widely used for this purpose irbm.comucsb.edunih.gov.

Molecular mechanics methods employ empirical force fields to approximate the potential energy of a molecule based on its geometry. While computationally less expensive, the accuracy of MM depends heavily on the quality of the force field parameters for the specific molecule being studied ucsb.edunih.gov. For Bilene-b, with its extended π-system and nitrogen atoms, specialized force fields or careful parameterization might be necessary to accurately capture its conformational preferences.

Quantum mechanical methods, on the other hand, solve the electronic Schrödinger equation to determine the energy of a given molecular geometry northwestern.eduidosr.org. These methods, including ab initio and Density Functional Theory (DFT) approaches, provide a more rigorous description of the electronic structure and interatomic forces, leading to potentially more accurate conformational energies idosr.orgarxiv.org. However, QM calculations are significantly more computationally demanding, especially for larger molecules like Bilene-b.

Conformational analysis of Bilene-b would typically involve systematically searching the torsional space by rotating around the single bonds connecting the pyrrole (B145914) rings. This can be done through various algorithms, such as systematic scans, random sampling (like Monte Carlo methods), or more sophisticated techniques like molecular dynamics simulations ucsb.edunih.gov. The goal is to identify low-energy conformers and understand the energy barriers between them.

Data from such studies might include:

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |

| Conformer A | 0.0 | X.X | Y.Y |

| Conformer B | Z.Z | X2.X2 | Y2.Y2 |

| ... | ... | ... | ... |

Note: This is a hypothetical table structure. Actual data would depend on specific computational studies on Bilene-b.

Detailed research findings in this area would involve comparing the energies and structural parameters of different conformers, analyzing the factors contributing to their stability (e.g., intramolecular hydrogen bonding, π-π interactions), and potentially comparing computational results with experimental data if available (e.g., from spectroscopy).

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental for understanding the electronic structure of Bilene-b, which dictates its chemical reactivity and spectroscopic properties northwestern.eduidosr.orgarxiv.org. Methods like DFT are particularly useful for larger molecules, providing a balance between computational cost and accuracy idosr.orgarxiv.org.

Electronic structure calculations can provide information on:

Molecular Orbitals: The shapes and energies of frontier molecular orbitals (HOMO and LUMO) are crucial for predicting reactivity, particularly in reactions involving electron transfer or donation mdpi.com.

Charge Distribution: Analyzing the distribution of electron density and partial charges within the molecule can highlight reactive sites.

Spectroscopic Properties: QM calculations can be used to predict UV-Vis, IR, and NMR spectra, aiding in the interpretation of experimental data and structural characterization.

Reaction Energies: Calculating the energy difference between reactants and products can predict the thermodynamic feasibility of a reaction.

For Bilene-b, QM calculations can help understand the electronic delocalization across the tetrapyrrole system and how it might be affected by protonation, metal coordination, or substitution. This is particularly relevant given its role in the formation of porphyrins and other related macrocycles nih.govrsc.org.

Predicted spectroscopic data from QM calculations might be presented in tables such as:

| Property | Calculated Value | Experimental Value (if available) |

| HOMO Energy (eV) | A.A | - |

| LUMO Energy (eV) | B.B | - |

| Absorption Max (nm) | C.C | D.D |

| ... | ... | ... |

Note: This is a hypothetical table structure. Actual data would depend on specific computational studies on Bilene-b.

Detailed research findings would involve discussing the nature of the frontier orbitals, analyzing charge distribution patterns, and comparing calculated spectroscopic parameters with experimental observations to validate the theoretical models. Predictions about preferred reaction sites or pathways based on electronic structure analysis would also be included.

Molecular Dynamics Simulations of Bilene-b in Solution

While conformational analysis explores the inherent flexibility of a molecule in isolation or in a simplified environment, molecular dynamics (MD) simulations provide insights into its behavior in a dynamic environment, such as in solution mdpi.comwustl.edursc.org. MD simulations track the time evolution of a molecular system by solving Newton's equations of motion for each atom, considering the forces arising from interatomic interactions wustl.edu.

For Bilene-b, MD simulations in solution (e.g., water or organic solvents) can reveal:

Conformational Ensemble: MD can sample a wide range of accessible conformations at a given temperature, providing a more realistic picture of the molecule's flexibility in a specific solvent environment nih.govnih.gov.

Solvent Effects: Interactions between Bilene-b and solvent molecules can be explicitly modeled, allowing for the study of solvation effects on its structure and dynamics rsc.org.

Dynamic Properties: MD simulations can provide information on diffusion rates, rotational correlation times, and the frequency of transitions between different conformers.

Interactions with other molecules: MD can be used to study the interactions of Bilene-b with other molecules in solution, such as metal ions or proteins, which is relevant to its biological roles mdpi.com.

Data from MD simulations could be presented in various forms, including:

Plots of structural parameters (e.g., dihedral angles, distances) as a function of time.

Radial distribution functions showing the probability of finding solvent molecules at a certain distance from Bilene-b.

Analysis of the distribution of different conformers over the simulation time.

Detailed research findings from MD simulations of Bilene-b in solution would involve discussing the preferred conformations in the presence of solvent, the influence of solvent on conformational dynamics, and the nature and strength of interactions with solvent molecules or other solutes. Comparisons between simulations in different solvents could highlight the impact of the environment on Bilene-b's behavior.

Theoretical Modeling of Reaction Intermediates and Transition States

Theoretical modeling is indispensable for understanding reaction mechanisms involving Bilene-b, particularly in identifying and characterizing transient species like reaction intermediates and transition states solubilityofthings.comrsc.org. Intermediates are relatively stable species formed during a reaction, while transition states are high-energy configurations that represent the barrier between reactants, intermediates, or products solubilityofthings.com.

Computational methods, primarily QM calculations, are used to locate and characterize intermediates and transition states on the potential energy surface of a reaction rsc.orgresearchgate.net. This involves:

Geometry Optimization: Finding the minimum energy structures corresponding to reactants, products, and intermediates.

Transition State Search: Identifying the saddle points on the potential energy surface that connect minima, representing the transition states. Various algorithms exist for this purpose.

Vibrational Frequency Analysis: Confirming that optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and providing information about their vibrational modes.

Intrinsic Reaction Coordinate (IRC) calculations: Tracing the minimum energy pathway connecting a transition state to the corresponding reactants and products/intermediates researchgate.net.

For reactions involving Bilene-b, such as its cyclization to form macrocycles or its degradation pathways, theoretical modeling can provide crucial insights into the step-by-step process, the energy barriers involved, and the structures and stabilities of the species formed along the reaction coordinate nih.govrsc.org.

Data from theoretical modeling of reaction pathways might include:

| Species | Relative Energy (kJ/mol) | Description |

| Reactant(s) | 0.0 | Starting material(s) |

| Intermediate 1 | E1.E1 | Transient species |

| Transition State 1 | TS1.TS1 | Barrier between Reactant and Int 1 |

| ... | ... | ... |

| Product(s) | EP.EP | Final material(s) |

Note: This is a hypothetical table structure. Actual data would depend on specific computational studies on Bilene-b reactions.

Detailed research findings would involve proposing plausible reaction mechanisms based on the calculated intermediates and transition states, determining the rate-limiting step, and analyzing the structural and electronic features of the transition states to understand the factors governing the reaction rate and selectivity. Comparing theoretical predictions with experimental kinetic data can further validate the proposed mechanisms.

Compound Table

| Compound Name | PubChem CID |

| Bilene-b | 6438704 |

Advanced Spectroscopic Characterization of Bilene B and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of bilene-b in solution. It provides atomic-level information about the connectivity, environment, and dynamics of the molecule.

Proton (¹H) NMR for Structural Assignments and Isomer Distinction

Proton (¹H) NMR spectroscopy is paramount for the initial structural verification of bilene-b (hydroxymethylbilane) and for distinguishing it from potential isomers. The spectrum provides a distinct fingerprint based on the chemical shift, integration, and multiplicity of proton signals.

The ¹H NMR spectrum of hydroxymethylbilane, generated enzymatically from porphobilinogen (PBG), reveals characteristic signals for the different types of protons within the linear tetrapyrrole structure acs.org. Key assignments include the protons of the acetate (B1210297) (A) and propionate (P) side chains, the methylene bridge protons connecting the pyrrole (B145914) rings, and the protons on the pyrrole rings themselves. The asymmetry of the molecule results in a complex but interpretable spectrum. Isomeric distinction is crucial, as different bilanes can arise from variations in the assembly of the pyrrole units. ¹H NMR can readily distinguish HMB from other potential isomers by analyzing the specific pattern of chemical shifts and spin-spin coupling constants, which are highly sensitive to the precise arrangement of substituents on the tetrapyrrole backbone.

Table 1: Representative ¹H NMR Chemical Shifts for Hydroxymethylbilane (HMB)

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methylene Bridges (-CH₂-) | 3.8 - 4.2 | Singlet |

| Acetate Side Chains (-CH₂COOH) | 3.4 - 3.6 | Singlet |

| Propionate Side Chains (-CH₂CH₂COOH) | 2.5 - 2.8 (α-CH₂) | Multiplet |

| 2.2 - 2.5 (β-CH₂) | Multiplet |

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature. Data is inferred from studies on hydroxymethylbilane acs.org.

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of bilene-b. Each chemically unique carbon atom in the molecule gives a distinct signal, allowing for a comprehensive analysis of the tetrapyrrole backbone and its appended side chains.

The ¹³C NMR spectrum of HMB, particularly when using ¹³C-labeled precursors, provides unambiguous assignment of all carbon atoms acs.org. This includes the sp²-hybridized carbons of the pyrrole rings, the sp³-hybridized carbons of the methylene bridges, and the carbons of the acetate and propionate side chains, including the carbonyl carbons. The chemical shifts of the pyrrole carbons are indicative of their position within the linear chain and the nature of their substituents. This technique is especially powerful for confirming the sequence of the pyrrole units and verifying the structure of synthetic derivatives where substituents may have been altered.

Table 2: Representative ¹³C NMR Chemical Shifts for Hydroxymethylbilane (HMB)

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Pyrrole Cα (substituted) | 145 - 155 |

| Pyrrole Cβ (substituted) | 125 - 135 |

| Pyrrole C (unsubstituted) | 115 - 125 |

| Methylene Bridges (-CH₂-) | 22 - 28 |

| Acetate (-CH₂COOH) | 30 - 35 |

| Propionate (-CH₂CH₂COOH) | 20 - 25 (α-CH₂), 35 - 40 (β-CH₂) |

Note: Chemical shifts are approximate and derived from studies on ¹³C-labeled hydroxymethylbilane acs.orgnih.gov.

Application of Deuterium NMR in Mechanistic Studies

While direct Deuterium (²H) NMR spectroscopy of bilene-b is not commonly reported, the use of deuterium as an isotopic label is a powerful technique for elucidating the reaction mechanisms involved in its formation and consumption icm.edu.pl. In biosynthetic studies, precursors labeled with deuterium at specific positions are used to trace the fate of atoms and determine the stereochemistry of enzymatic reactions.

For instance, in the formation of uroporphyrinogen III from HMB, a complex intramolecular rearrangement occurs ebi.ac.uknih.gov. Mechanistic proposals, such as the spiro-mechanism, can be tested by synthesizing stereospecifically deuterium-labeled HMB and analyzing the position of the deuterium label in the final uroporphyrinogen III product using mass spectrometry or NMR of the derivatized product. The presence or absence of a kinetic isotope effect upon deuterium substitution can also provide critical insights into the rate-determining steps of the enzymatic catalysis icm.edu.pl. These labeling studies are fundamental to understanding the intricate machinery of enzymes like uroporphyrinogen-III synthase ebi.ac.uknih.govnih.govwikipedia.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information on the electronic structure of molecules. For bilene-b and its derivatives, it is used to assess the extent of π-electron conjugation and to monitor reaction progress.

Electronic Absorption Characteristics and Conjugation Assessment

The UV-Vis absorption spectrum of a molecule is determined by its chromophores, the parts of the molecule that absorb light. In bilene-b (hydroxymethylbilane), the chromophores are the individual pyrrole rings. Since the four pyrrole rings are separated by sp³-hybridized methylene bridges, the extensive π-conjugation that characterizes macrocyclic porphyrins or linear biladienes is absent.

Consequently, HMB is colorless and does not exhibit the strong absorption in the visible region (the Soret band) typical of porphyrins. Its UV-Vis spectrum is expected to show absorption primarily in the ultraviolet region, corresponding to the π → π* electronic transitions of the individual pyrrole rings. The wavelength of maximum absorbance (λmax) would be similar to that of a single pyrrole molecule, though likely broadened and slightly shifted due to the electronic interactions between the linked rings. The lack of significant absorption at longer wavelengths is a key characteristic that distinguishes bilanes from the more highly conjugated a,c-biladienes or b-bilenes, which show intense absorption bands that shift to longer wavelengths (bathochromic shift) with increasing conjugation shimadzu.comutoronto.ca.

Spectrophotometric Monitoring of Bilene-b Reaction Progress

Due to its transient nature and lack of a strong, unique chromophore in the visible region, the direct spectrophotometric monitoring of bilene-b (HMB) concentration is challenging. However, UV-Vis spectroscopy is a cornerstone technique for monitoring the enzymatic reactions that produce and consume it.

The activity of porphobilinogen deaminase, the enzyme that synthesizes HMB from porphobilinogen (PBG), is commonly assayed by a coupled reaction. The HMB produced is allowed to non-enzymatically or enzymatically cyclize and is then oxidized to uroporphyrin I. This resulting porphyrin is intensely colored and can be quantified by its strong absorbance at approximately 405 nm portlandpress.com. The rate of increase in absorbance at this wavelength is directly proportional to the rate of the deaminase reaction. This method allows for continuous monitoring of the reaction progress and is essential for kinetic studies of the enzyme portlandpress.comnih.gov. Similarly, the consumption of PBG, the precursor, can be monitored using specific chromatographic and spectrophotometric methods nih.govlabcorp.com. This indirect approach provides crucial kinetic data for the biosynthesis of bilene-b.

Mass Spectrometry (MS) Techniques

Mass spectrometry has emerged as a powerful analytical technique for the characterization of bilene-b and its derivatives, offering unparalleled sensitivity and accuracy in determining molecular weights and elemental compositions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in the unambiguous confirmation of the molecular formula of bilene-b and its synthetic analogues. By providing highly accurate mass measurements, typically with sub-parts-per-million (ppm) error, HRMS allows for the confident assignment of elemental compositions, a critical step in the identification of novel compounds.

In the study of complex synthetic pathways leading to porphyrins, the characterization of intermediates such as bilene-b is crucial. For instance, the high-resolution exact mass spectrum of a protonated bilene derivative, a 2e-/2H+-oxidized product, was instrumental in confirming its molecular identity. The observed mass-to-charge ratio (m/z) provided strong evidence for the proposed molecular formula, distinguishing it from other potential side-products.

Research findings have demonstrated the utility of HRMS in confirming the molecular formulas of various porphyrin precursors. In one study, the high-resolution exact mass spectrum of a protonated bilene yielded an observed m/z of 811.3035. This was in close agreement with the calculated m/z of 811.3011 for the molecular formula C₅₁H₄₇BrN₄O⁺, thus confirming the elemental composition of the synthesized intermediate.

| Compound | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula | Reference |

|---|---|---|---|---|---|

| Protonated Bilene Derivative | Positive | 811.3035 | 811.3011 | C₅₁H₄₇BrN₄O⁺ | ncsu.edu |

X-Ray Crystallography for Solid-State Structural Elucidation

The inherent flexibility of open-chain tetrapyrroles makes their crystallization challenging. However, obtaining a single crystal suitable for X-ray diffraction analysis is a significant achievement, as it provides an unambiguous structural snapshot. The oxidative cyclization of bilene-b derivatives is a common strategy for the synthesis of porphyrins, and the structural characterization of these precursors is of great interest.

In a representative study of a synthetic derivative, the following crystallographic data were obtained:

| Parameter | Value |

|---|---|

| Chemical Formula | C₄₂H₃₆N₂O₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Specific value not available in search results |

| b (Å) | Specific value not available in search results |

| c (Å) | Specific value not available in search results |

| α (°) | Specific value not available in search results |

| β (°) | Specific value not available in search results |

| γ (°) | Specific value not available in search results |

| Volume (ų) | Specific value not available in search results |

| Z | 1 |

The synthesis of porphyrins often proceeds through the oxidative cyclization of 1,19-disubstituted bilene-b intermediates. The detailed structural characterization of these precursors by X-ray crystallography would provide invaluable information for understanding the mechanism of this critical transformation and for the rational design of new synthetic routes to porphyrin-based materials.

Applications and Derivatives in Advanced Chemical Synthesis

Bilene-b as a Key Intermediate in Porphyrin Synthesis

The oxidative cyclization of bilenes-b has emerged as a highly effective method for the synthesis of porphyrins. This approach is central to preparing porphyrins with specific and often complex substitution patterns that are challenging to achieve through other synthetic routes.

Oxidative cyclization of 1,19-dimethylbilenes-b has been identified as a particularly successful pathway to access certain classes of porphyrins. nih.govnih.govresearchgate.netalfa-chemistry.comwikipedia.org Bilenes-b, in general, function as crucial intermediates in porphyrin synthesis. fishersci.canih.govwikipedia.org The cyclization of b-bilene salts utilizing α-ketoesters can further lead to the formation of meso-monosubstituted porphyrins. wikipedia.orgciteab.comnih.gov The bilene-b route has also been successfully employed in the synthesis of specific complex porphyrins, such as 17-nor-deoxophylloerythroetioporphyrin. nih.govnih.gov

Preparation of Unsymmetrically Substituted Porphyrins

One of the key strengths of using bilene-b in porphyrin synthesis lies in its ability to facilitate the preparation of unsymmetrically substituted porphyrins. The oxidative cyclization procedures involving 1,19-dimethylbilenes-b were specifically developed with the aim of synthesizing porphyrins with uneven substitution patterns. nih.govnih.govresearchgate.netalfa-chemistry.com While primarily geared towards unsymmetrical compounds, an adaptation of the general synthetic procedure also allows for the synthesis of certain biologically significant porphyrins that exhibit a symmetrical arrangement of substituents in part of their structure. nih.govnih.govresearchgate.netalfa-chemistry.com Beyond the bilene-b route, stepwise synthesis utilizing intermediates like biladienes-ac and tripyrrenes also contributes to the preparation of unsymmetrically substituted porphyrins, with bilenes-b being discussed within this synthetic context. researchgate.netfishersci.ca

Synthesis of Porphyrins with Electron-Withdrawing Groups

Bilene-b intermediates are particularly valuable for the synthesis of porphyrins bearing electron-withdrawing groups. The oxidative cyclization of 1,19-dimethylbilenes-b stands out as the most successful method for the preparation of porphyrins substituted with these types of groups. nih.govnih.govresearchgate.netalfa-chemistry.comwikipedia.org This synthetic strategy is most effective when electron-withdrawing groups are present on the terminal rings of the bilene-b precursor. nih.govnih.govresearchgate.netalfa-chemistry.comwikipedia.org The methodology has been refined to allow for the synthesis of a wide array of porphyrins featuring electron-withdrawing substituents on adjacent pyrrolic rings. nih.govnih.govresearchgate.netalfa-chemistry.com Furthermore, necessary modifications to the general strategy have been developed to enable the synthesis of porphyrins with electron-withdrawing groups positioned on opposite pyrrolic rings, as well as in cases where only a single such substituent is present. nih.govnih.govresearchgate.netalfa-chemistry.com However, it is noted that the presence of an electron-withdrawing group in one of the pyrrole (B145914) rings can sometimes present limitations, potentially leading to the formation of mixtures of porphyrins. nih.govwikipedia.org

Access to Biologically Relevant Porphyrins (e.g., porphyrin a, chlorophylls)

The synthetic methodologies employing 1,19-dimethylbilenes-b have been instrumental in accessing a variety of biologically important porphyrin molecules. This includes the successful preparation of compounds such as porphyrin a and the chlorophylls (B1240455) c1 and c2. nih.govnih.govresearchgate.netalfa-chemistry.com The bilene-b route has also been applied to the synthesis of 17-nor-deoxophylloerythroetioporphyrin, a sedimentary nor-porphyrin that holds potential as a biological marker for algae producing chlorophyll (B73375) c. nih.govnih.gov Additionally, a procedure adapted from the use of bilene-b intermediates allows for the preparation of tetrapyrroles structurally related to protoporphyrin IX. fishersci.ca

Utilization of Bilene-b in Isoporphyrin and Metallo-Isoporphyrin Synthesis

Beyond traditional porphyrins, bilene-b intermediates, particularly in the form of b-bilene hydrochlorides, have proven to be improved precursors for the synthesis of isoporphyrins and metallo-isoporphyrins, often resulting in enhanced yields. wikipedia.orgguidetopharmacology.orgnih.govsigmaaldrich.comfishersci.com The synthetic strategy involves the cyclization of these open-chain tetrapyrrole intermediates through ring closure facilitated by a suitable carbon-linking unit. wikipedia.orgciteab.com The reaction of b-bilene salts with α-ketoesters and α-diketones is a method used to obtain new isoporphyrin macrocycles. wikipedia.orgciteab.comnih.gov It has also been observed that a transformation from b-bilene to an a,c-biladiene can occur during the synthesis of isoporphyrins and porphyrins when using α-ketoesters. nih.govmetabolomicsworkbench.org

Direct Synthesis of Metal-Free Isoporphyrins

The b-bilene approach has enabled the isolation of metal-free isoporphyrins. wikipedia.orgguidetopharmacology.orgnih.gov A direct synthesis method for the metal-free compound involves the cyclization of b-bilene hydrochloride in the presence of zinc acetate (B1210297), utilizing 2,2-dimethoxypropane (B42991) as the carbon-linking unit. wikipedia.orgciteab.com It is important to note that metal-free isoporphyrins are generally considered to be relatively unstable. wikipedia.orgnih.govmetabolomicsworkbench.org Previous attempts to obtain metal-free isoporphyrins, including variations of the MacDonald 2+2 procedure and demetalation of stable zinc isoporphyrins, faced difficulties in isolating the product due to this instability. wikipedia.orgmetabolomicsworkbench.org

Synthesis of Petroporphyrins via Bilene-b Routes

Bilene-b intermediates have been successfully employed in the synthesis of petroporphyrins, a class of porphyrins found in geological samples such as oil shales and petroleum. These compounds are valuable as biological markers, providing insights into the origin of organic matter in sediments researchgate.networldscientific.com. The bilene-b route offers a reliable methodology for constructing the complex structures of these geoporphyrins, including those with fused exocyclic rings researchgate.netresearchgate.net. This approach has demonstrated superior yields compared to some previously reported methods for synthesizing certain petroporphyrins researchgate.netresearchgate.net.

Total Synthesis of Geoporphyrins (e.g., 17-nor-Deoxophylloerythroetioporphyrin)

The total synthesis of specific geoporphyrins, such as 17-nor-deoxophylloerythroetioporphyrin (17-nor-DPEP), has been achieved using a bilene-b route researchgate.netoup.com. This particular nor-porphyrin, lacking an alkyl side chain at the 17-position, is found in geological samples and can serve as a biological marker for specific photoautotrophs oup.com. The synthesis of 17-nor-DPEP via a bilene-b intermediate involves the condensation of appropriately substituted dipyrrolylmethane components, followed by oxidative cyclization oup.com.

The synthetic path for 17-nor-DPEP utilizing a bilene-b route involves the preparation of a bilene-b containing tert-butyl esters. This intermediate is formed through the condensation of a dipyrrolylmethane aldehyde with a dipyrrolylmethane featuring mixed ester protective groups. The subsequent cyclization of the bilene-b is carried out using orthoformate oup.com.

The synthesis of the dipyrrolylmethane components is a crucial step. For instance, one dipyrrolylmethane precursor for 17-nor-DPEP was prepared from tert-butyl 3-ethyl-4-methylpyrrole-2-carboxylate and benzyl (B1604629) 5-acetoxymethyl-4-ethyl-3-methylpyrrole-2-carboxylate oup.com. Another required dipyrrolylmethane was obtained by coupling a 5-free pyrrole with an acetoxypyrrole in the presence of a catalytic amount of p-toluenesulfonic acid oup.com. Cleavage of the benzyl ester from this product yielded the corresponding carboxylic acid oup.com.

The cyclization of the bilene-b hydrochloride to form 17-nor-DPEP involves dissolving the bilene-b salt in trifluoroacetic acid, followed by dilution with dichloromethane (B109758) and dropwise addition of triethyl orthoformate. The mixture is then stirred, and subsequently, a saturated methanol (B129727) solution of zinc acetate is added, with the reaction mixture stirred for several days oup.com.

Derivatization for Complex Porphyrin Isomers

Bilene-b intermediates are instrumental in the synthesis of various complex porphyrin isomers, particularly those with electron-withdrawing groups researchgate.netresearchgate.net. The oxidative cyclization of 1,19-dimethylbilenes-b is a successful method for preparing these porphyrins, working best when the terminal rings of the bilene-b are substituted with electron-withdrawing groups researchgate.netresearchgate.net. This methodology allows for the synthesis of porphyrins with such substituents on adjacent pyrrolic rings and has been adapted for cases with substituents on opposite rings or with only a single electron-withdrawing group researchgate.netpublish.csiro.au.

Synthesis of Diacetyldeuteroporphyrins and Isocoproporphyrin (B1205907) Tetramethyl Ester

A range of isomeric diacetyldeuteroporphyrins has been synthesized through the oxidative cyclization of appropriately substituted bilenes-b researchgate.netresearchgate.net. This method has allowed for the preparation of isomers with varying relative positions of the two acetyl groups, such as the 1,4, 2,3, and 2,4 distributions researchgate.net. Spectroscopic studies, including electronic and NMR spectroscopy, have been conducted on these synthetic diacetyldeuteroporphyrins to understand the influence of the acetyl group positions on their spectral properties researchgate.net.

The synthesis of isocoproporphyrin tetramethyl ester has also been achieved through a bilene-b route publish.csiro.aupublish.csiro.aursc.org. This synthesis typically involves the preparation of an acetylporphyrin intermediate via the oxidative cyclization of a bilene-b salt publish.csiro.aupublish.csiro.au. This acetylporphyrin can then be converted into isocoproporphyrin tetramethyl ester and related derivatives through standard chemical procedures publish.csiro.aupublish.csiro.au. The synthetic plan for isocoproporphyrin tetramethyl ester involved the condensation of a 5-formyldipyrrylmethane with an α-free dipyrrylmethane derived from a diester, yielding the bilene-b intermediate publish.csiro.au. This bilene-b was then cyclized to form the acetylporphyrin publish.csiro.au.

Here is a data table summarizing some porphyrin isomers synthesized via bilene-b routes:

| Porphyrin Isomer | Synthesis Method | Key Features |

| Diacetyldeuteroporphyrins | Oxidative cyclization of substituted bilenes-b | Isomeric forms (1,4, 2,3, 2,4) |

| Isocoproporphyrin Tetramethyl Ester | Oxidative cyclization of bilene-b salt | Prepared via acetylporphyrin intermediate |

| 2- and 4-acetyldeuteroporphyrin-IX dimethyl esters | Oxidative cyclization of bilene-b intermediates | Achieved through bilene-b intermediates researchgate.net |

| 2- and 4-methoxycarbonyl-deuteroporphyrin-IX dimethyl esters | Oxidative cyclization of bilene-b intermediates | Achieved through bilene-b intermediates researchgate.net |

Interconversion of Acetyl- and Methoxycarbonyl-Deuteroporphyrins

The interconversion between acetyl- and methoxycarbonyl-deuteroporphyrins has been demonstrated, often utilizing bilene-b chemistry in their initial synthesis. The synthesis of the 2- and 4-acetyl-, and the 2- and 4-methoxycarbonyl-deuteroporphyrin-IX dimethyl esters has been accomplished through the oxidative cyclization of bilene-b intermediates researchgate.net. The interconversion between these acetyl and methoxycarbonyl derivatives can be carried out via their hydroxyethyl, vinyl, and formyl derivatives researchgate.net. This interconversion has been important in confirming the structural assignments of these isomeric series researchgate.net.

Compound Names and PubChem CIDs:

Catalytic Aspects in Bilene B Chemistry

Metal-Mediated Cyclization Reactions

Metal ions play a significant role in the cyclization of bilene-b derivatives, often acting as templates or participating in redox processes that promote ring closure.

Copper(II) Salt Catalysis in Oxidative Cyclization

Copper(II) salts are widely employed catalysts for the oxidative cyclization of bilene-b intermediates to form the corresponding porphyrin metal complexes. This method is a common approach to synthesize porphyrins from bilene-b precursors. brunel.ac.uk The reaction typically involves the oxidative cyclization of the terminal methyl groups of the bilene-b. researchgate.net Copper(II) ions can mediate oxidative cyclization reactions in various organic transformations, sometimes proceeding through radical pathways. nih.govrsc.orgrsc.org The product of this metal-mediated cyclization is the copper complex of the porphyrin. brunel.ac.uk To obtain the free base porphyrin, the incorporated copper metal is subsequently removed using strong acids. brunel.ac.uk

Magnesium(II) Bromide Catalysis for Porphyrin Formation

Magnesium(II) bromide (MgBr2) has been demonstrated as a catalyst in metal-mediated [2+2] condensation reactions that yield porphyrins from 1-acyldipyrromethanes. core.ac.ukmit.edu This reaction can be effectively carried out under microwave irradiation. core.ac.ukmit.edu The role of magnesium(II) cations is postulated to be that of a template, helping to orient the two dipyrromethane units for cyclization. core.ac.ukmit.edu The reaction is typically conducted in the presence of air, suggesting that oxygen acts as the oxidant to form the magnesium(II) porphyrin complex. core.ac.ukmit.edu Following the formation of the magnesium(II) porphyrin, demetallation is achieved by treatment with trifluoroacetic acid (TFA) to yield the free base porphyrin. core.ac.ukmit.edu

Acid Catalysis in Bilene-b Synthesis and Transformation

Acid catalysts are fundamental in both the synthesis of bilene-b intermediates and their subsequent transformation into porphyrins.

Trifluoroacetic Acid (TFA) in Decarboxylation and Cyclization

Trifluoroacetic acid (TFA) is a strong organic acid frequently utilized in the synthesis and reactions of bilene-b. nih.govthermofisher.com It is employed as an acid catalyst in the condensation of 5-carboxydipyrromethane with 5-formyldipyrromethane, a key step in the preparation of bilenes-b. brunel.ac.uk TFA also plays a role in the post-cyclization processing, specifically in the demetallation of magnesium(II) porphyrin complexes to liberate the free base porphyrin. core.ac.ukmit.edu Furthermore, TFA is involved in the cyclization of bilene hydrochlorides with dicarbonyl compounds, leading to the formation of zinc(II) isoporphyrins. nih.govrsc.org

p-Toluenesulfonic Acid as a Catalyst

p-Toluenesulfonic acid (p-TsOH) is another strong organic acid catalyst used in pyrrole (B145914) chemistry. wikipedia.orgfishersci.at It is effective in promoting the acid-catalyzed coupling of dipyrromethane monocarboxylic acid with 1-formyldipyrromethane, a reaction that furnishes the bilene-b hydrochloride intermediate. rsc.org

Lewis Acid Catalysis in Bilene-b Transformations (e.g., Yb(OTf)3)

Lewis acids, such as Ytterbium(III) triflate (Yb(OTf)3), are also utilized to catalyze transformations involving bilene-b. nih.govfishersci.ptsigmaaldrich.com Lewis acids typically function by coordinating to and activating functional groups, such as carbonyls, making them more susceptible to nucleophilic attack or other reactions. While specific detailed reaction mechanisms involving Yb(OTf)3 with bilene-b were not extensively detailed in the search results, Lewis acid catalysis is a known strategy in the broader field of porphyrin synthesis and modification to facilitate various bond-forming reactions and rearrangements of pyrrolic intermediates.

Advanced Analytical Methodologies for Bilene B Research

Chromatographic Techniques for Isolation and Purification

Chromatographic techniques are indispensable for the isolation and purification of Bilene-b and its derivatives from complex reaction mixtures, particularly in synthetic procedures aiming for porphyrin macrocycles. These methods leverage the differential affinities of compounds for a stationary phase and their solubilities in a mobile phase to achieve separation.

Flash Chromatography for Bilene-b and Porphyrin Separation

Flash chromatography, a medium-pressure chromatographic technique, is frequently utilized for the rapid separation and purification of organic compounds, including intermediates in porphyrin synthesis. In the context of Bilene-b research, flash chromatography is applied to isolate Bilene-b from reaction by-products and to separate target porphyrins synthesized via Bilene-b intermediates from unreacted starting materials and other impurities. For instance, flash chromatography has been employed to separate nickel(II) derivatives of deoxophylloerythroetioporphyrin (DPEP) and etioporphyrin, which were synthesized from b-bilenes ucsb.edu. Similarly, dipyrromethanes, often precursors to bilenes, are commonly purified using flash chromatography on silica (B1680970) gel chem960.comnih.gov. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase composition is critical and depends on the polarity and chemical properties of the specific Bilene-b derivative and the accompanying compounds. Purification of isoporphyrins synthesized from b-bilene salts has also been achieved using alumina (B75360) chromatography columns Current time information in Marengo County, US.. Chromatographic separation is considered essential for obtaining the desired porphyrin products from synthesis mixtures easychem.org.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for assessing the purity of chemical compounds, including Bilene-b derivatives and related porphyrins. HPLC provides high resolution and sensitivity, allowing for the detection and quantification of impurities even at low concentrations. Purity assessment in HPLC is commonly performed using detectors such as photodiode array (PDA) detectors, which measure UV-Vis absorbance across a chromatographic peak to identify spectral variations that may indicate coelution of multiple compounds github.com. The ratio of the purity angle to the purity threshold is often used as a metric, although visual inspection of spectral data is crucial github.com. Liquid chromatography-mass spectrometry (LC-MS) offers a more definitive method for purity assessment by providing mass information, enabling the identification of coeluting impurities based on their mass-to-charge ratios github.com. HPLC can also be employed for quantitative purity analysis by comparing the peak area of the analyte to the total area of all peaks in the chromatogram, often utilizing calibration curves prepared from standards. Furthermore, semi-preparative HPLC can be used to achieve higher levels of purity for compounds intended as analytical standards. HPLC monitoring has also been indicated in reactions utilizing bilene methodology, suggesting its role in reaction monitoring and potentially purity checks during synthesis.

Quantitative Spectrophotometric Analysis of Bilene-b and Reaction Products

Spectrophotometric analysis, particularly UV-Vis spectroscopy, is a fundamental technique for the quantitative analysis of Bilene-b and its reaction products, such as porphyrins. This method relies on the principle that chemical substances absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance in solution, as described by the Beer-Lambert Law.

For porphyrins, characteristic intense absorption bands (Soret band) in the near-UV region and weaker bands (Q-bands) in the visible region of the electromagnetic spectrum are observed easychem.org. These distinct spectral features allow for their identification and quantitative determination. Spectrophotometry is used to determine the concentration, assess the purity, and monitor the stability of porphyrin compounds. Studies on diacetyldeuteroporphyrins synthesized from bilenes-b have utilized electronic (UV-Vis) spectroscopy to investigate how the position of substituents influences the visible absorption spectrum. UV-visible spectroscopy is also routinely used to confirm the successful isolation of porphyrins by observing their characteristic absorption patterns Current time information in Marengo County, US.easychem.org. While direct detailed spectrophotometric data for Bilene-b itself is less commonly reported compared to the highly conjugated porphyrins, the principles of spectrophotometric analysis are applicable to any Bilene-b derivative that exhibits suitable chromophores. Challenges in spectrophotometric analysis can include limited selectivity when multiple compounds in a mixture absorb at overlapping wavelengths, necessitating prior separation techniques like chromatography.

Application of Electrochemical Methods for Redox Characterization of Bilene-b Derivatives

Electrochemical methods provide valuable insights into the redox properties of Bilene-b derivatives and related conjugated systems, such as porphyrins. These techniques involve measuring electrical properties (potential, current, or charge) to characterize chemical reactivity and determine concentrations. Voltammetry, including cyclic voltammetry, is a prominent electrochemical technique used to study the oxidation and reduction processes of molecules.

Cyclic voltammetry involves applying a varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. This provides information about the redox potentials and the reversibility of electron transfer processes. Electrochemical methods, particularly cyclic voltammetry, have been extensively applied to study the redox behavior of porphyrins and metalloporphyrins, revealing their oxidation and reduction potentials. Studies on various organic derivatives have demonstrated the utility of cyclic voltammetry in characterizing their oxidation processes and determining onset oxidation potentials. While specific electrochemical data for Bilene-b itself is scarce in the provided search results, the application of these methods to porphyrins synthesized from bilenes and other related conjugated organic molecules indicates their potential for characterizing the redox properties of Bilene-b derivatives. The Nernst equation is fundamental in relating the measured potential to the concentration and standard potential of the redox species. Electrochemical analysis can reveal the presence of distinct oxidation or reduction events and provide quantitative data on the electron transfer steps.

Advanced Research Directions and Future Perspectives in Bilene B Chemistry

Development of Green Chemistry Approaches for Bilene-b Synthesis

The synthesis of Bilene-b and related pyrrolic compounds often involves traditional methods that may utilize hazardous reagents or generate significant waste. The development of green chemistry approaches for Bilene-b synthesis is a growing area of interest, aligning with the broader trend towards sustainable chemical processes. While specific "green" synthetic routes solely focused on Bilene-b were not extensively detailed in the search results, the broader field of green synthesis of nanoparticles using biological entities like plants, bacteria, fungi, and algae highlights the potential for environmentally friendly methods in chemical synthesis mdpi.com, frontiersin.org. These approaches often leverage natural products and biochemical pathways, suggesting that future research could explore enzymatic or microbial routes for Bilene-b production, or the use of milder, renewable reagents and conditions for its chemical synthesis. The use of plant leaf extracts as inexpensive and effective materials for nanoparticle synthesis exemplifies the potential for utilizing natural sources in greener chemical processes nih.gov.

Exploration of Novel Bilene-b-Derived Architectures and Functional Molecules

Bilene-b's structure, consisting of four pyrrole (B145914) rings linked by methine bridges, makes it a versatile scaffold for constructing more complex tetrapyrrolic systems. Research is ongoing to explore novel architectures and functional molecules derived from Bilene-b. Bilene-b hydrochlorides, for instance, have been shown to be improved intermediates for the synthesis of metallo-isoporphyrins, leading to enhanced yields and shorter reaction times compared to previously reported methods nih.gov. This demonstrates the utility of Bilene-b in accessing new classes of porphyrin-related molecules, including novel copper(II) isoporphyrin salts nih.gov. The synthesis of porphyrins with five-membered exocyclic rings from Bilene-b intermediates has also been reported, although the instability of certain Bilene-b derivatives in this context was noted researchgate.net. The ability to modify and cyclize Bilene-b opens possibilities for creating a wide range of functional molecules with potential applications in various fields.

Computational Design and Optimization of Bilene-b-Based Systems

Computational studies, particularly using Density Functional Theory (DFT), are increasingly valuable in understanding the electronic structure and properties of pyrrolic compounds and their metal complexes researchgate.net. While direct computational studies focused exclusively on Bilene-b were not prominently featured, computational methods have been applied to related systems like metal-porphyrins and acyclic oligopyrroles to investigate their geometric and electronic properties researchgate.net. These studies can provide insights into reaction mechanisms, stability, and spectroscopic properties, which are crucial for designing and optimizing synthetic routes and predicting the behavior of novel Bilene-b-derived architectures. The application of computational modeling to complex technical and physical processes, taking into account the materials used, is a key aspect of modern materials science and engineering tum.de. This suggests that computational approaches will play a significant role in future research on Bilene-b, particularly in designing molecules with specific desired functionalities.

Potential for Bilene-b Scaffolds in Material Science Applications

The broader interest in pyrrolic products for applications in materials science suggests potential for Bilene-b scaffolds in this field researchgate.net. Porphyrins and related tetrapyrrolic macrocyclic compounds, which are synthesized via intermediates like Bilene-b, serve as prosthetic groups in numerous biological molecules with diverse roles, including electron and energy transfer researchgate.net. This inherent property makes tetrapyrroles attractive for materials science applications, such as in organic electronics, photocatalysis, and sensing. The development and analysis of innovative materials, including biomaterials and nature-inspired materials, represent a significant area of materials science and engineering hochschule-rhein-waal.de. Given its role as a building block for porphyrinoids, Bilene-b could potentially be utilized in the synthesis of functional materials with tailored optical, electronic, or catalytic properties. Research in this area could explore the incorporation of Bilene-b-derived structures into polymers, frameworks, or composite materials.

Further Elucidation of Bilene-b Role in Natural Product Biosynthesis

Bilene-b is recognized as an intermediate in the biosynthesis of important natural products, including porphyrins found in chlorophyll (B73375) and heme researchgate.net, researchgate.net. Further elucidation of its precise role and the enzymatic machinery involved in its formation and transformation within biological pathways remains an active area of research. Understanding these biosynthetic processes can open avenues for biomimetic synthesis or the use of engineered biological systems for Bilene-b production. Natural products and their biosynthetic pathways are a rich source of inspiration for chemistry and drug discovery researchgate.net, nih.gov, mdpi.com. Research into the biosynthesis of vitamin B12, which involves related tetrapyrrolic intermediates, highlights the complexity and importance of these pathways psu.edu. Continued investigation into the enzymes and genetic factors governing Bilene-b formation and its subsequent conversion to various natural products will contribute to both fundamental biological understanding and potential biotechnological applications.

Q & A

Basic: How to formulate a focused research question for studying Bilene-b's physicochemical properties?

Answer:

Begin by aligning your research aim with gaps in existing literature. For example:

- "How does solvent polarity influence the stability of Bilene-b in aqueous solutions under varying pH conditions?"

This question is specific (targets solvent polarity and pH), testable (via controlled experiments), and theoretically grounded (builds on prior solubility studies). Ensure the question avoids vague terms like "investigate" and instead defines measurable outcomes (e.g., stability via UV-Vis spectroscopy) .

Methodological Steps:

Conduct a systematic literature review to identify unresolved gaps.

Define variables (independent: pH, solvent polarity; dependent: stability).

Ensure data availability (e.g., access to spectroscopy equipment).

Advanced: What factorial design strategies are optimal for analyzing synergistic interactions between Bilene-b and co-solvents?

Answer:

A 2×3 factorial design allows simultaneous testing of multiple variables (e.g., temperature and solvent type). For example:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature | 25°C | 40°C | - |

| Solvent Type | Ethanol | Acetone | Water |

Key Considerations:

- Interaction Effects: Use ANOVA to detect synergies between temperature and solvent type.

- Replication: Include triplicate runs to account for experimental noise.

- Data Interpretation: Cross-reference results with computational models (e.g., COSMO-RS) to validate hypotheses .

Basic: How to ensure reproducibility in Bilene-b synthesis protocols?

Answer:

- Documentation: Provide step-by-step procedures in the main manuscript (e.g., reaction times, purification methods) and supplementary materials (e.g., NMR spectra, HPLC conditions) .

- Validation: Compare yields and purity metrics with peer-reviewed studies. For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS) data.

Advanced: How to resolve contradictions in Bilene-b's catalytic activity reported across studies?

Answer:

- Source Analysis: Identify methodological discrepancies (e.g., catalyst loading, reaction atmosphere).

- Controlled Replication: Reproduce conflicting experiments under standardized conditions.

- Meta-Analysis: Use statistical tools (e.g., Cohen’s d) to quantify effect size variations and isolate confounding variables .

Basic: What ethical guidelines apply to data collection in Bilene-b toxicity studies involving human cell lines?

Answer:

- Institutional Approval: Obtain IRB clearance for experimental protocols.

- Transparency: Disclose cell line sources (e.g., ATCC) and contamination checks.

- Data Integrity: Use blinded analysis to minimize bias in cytotoxicity assays .

Advanced: How to integrate computational modeling with experimental data for Bilene-b’s reaction mechanisms?

Answer:

- Hybrid Workflow:

- Perform DFT calculations to predict transition states.

- Validate with kinetic isotope effect (KIE) experiments.

- Use Bayesian statistics to reconcile computational and empirical data.

- Tools: Gaussian for quantum mechanics; Python’s SciPy for statistical modeling .

Basic: What criteria determine the selection of analytical techniques for Bilene-b characterization?

Answer:

- Specificity: Use XRD for crystallinity, FTIR for functional groups, and LC-MS for purity.

- Sensitivity: Ensure detection limits align with expected concentrations (e.g., ppb-level impurities require GC-MS).

- Cost-Benefit: Balance precision with resource constraints (e.g., NMR vs. Raman for structural analysis) .

Advanced: How to design a longitudinal study tracking Bilene-b’s environmental degradation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.